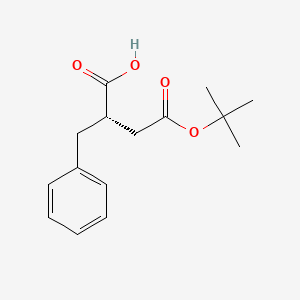

(S)-Acide 2-benzyl-4-(tert-butoxy)-4-oxobutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features a benzyl group, a tert-butoxy group, and a butanoic acid moiety

Applications De Recherche Scientifique

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:

Mécanisme D'action

Target of Action

It’s known that the compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids, from which this compound is derived, are known to be involved in peptide synthesis . They can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids, from which this compound is derived, are used in peptide synthesis . Therefore, it can be inferred that this compound may affect peptide synthesis pathways.

Pharmacokinetics

Boc-protected amino acids, from which this compound is derived, are known to be soluble in polar solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given that it’s a derivative of boc-protected amino acids, it’s likely that the compound may play a role in peptide synthesis .

Action Environment

The solubility properties of boc-protected amino acids, from which this compound is derived, suggest that the compound’s action may be influenced by the polarity of the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or tert-butoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.

Boronic esters: Used as protective groups in carbohydrate chemistry, similar to the tert-butoxy group in (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its use as a building block in complex molecule synthesis highlight its versatility .

Activité Biologique

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Properties

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is classified as an oxobutanoic acid derivative. Its structure features a benzyl group and a tert-butoxy substituent, which may contribute to its biological interactions. The compound's molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol.

Research indicates that (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid may exhibit biological activity through several mechanisms:

- Metallo-Beta-Lactamase Inhibition : Some studies suggest that compounds in this class can inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. This inhibition can potentially enhance the efficacy of beta-lactam antibiotics against resistant strains .

- Integrin Inhibition : Recent findings indicate that related compounds may selectively inhibit integrins, which are crucial for cell adhesion and signaling. Such inhibition can affect tumor growth and metastasis, providing a therapeutic avenue in cancer treatment .

- Cellular Mechanisms : The compound may interact with various cellular pathways, influencing apoptosis and proliferation in cancer cells. For instance, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in specific cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

- Antibiotic Resistance : A study highlighted the effectiveness of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid as a metallo-beta-lactamase inhibitor, showing significant synergy with beta-lactam antibiotics against resistant bacterial strains. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .

- Cancer Therapeutics : In vitro assays revealed that derivatives of this compound could inhibit integrin-mediated signaling pathways in cancer cells, leading to decreased proliferation rates and increased apoptosis. The study utilized various concentrations to establish dose-response relationships, confirming the compound's potential as an anti-cancer agent .

- Mechanistic Insights : Computational studies have suggested that the binding affinity of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid to target proteins is influenced by its steric and electronic properties, which may enhance its biological efficacy .

Propriétés

IUPAC Name |

(2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMRLCPQQCHIBH-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.